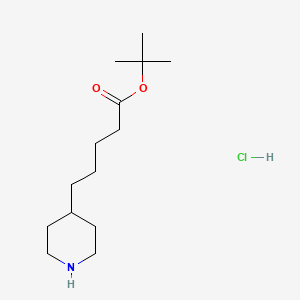

Tert-butyl 5-(piperidin-4-yl)pentanoate hydrochloride

Description

Properties

Molecular Formula |

C14H28ClNO2 |

|---|---|

Molecular Weight |

277.83 g/mol |

IUPAC Name |

tert-butyl 5-piperidin-4-ylpentanoate;hydrochloride |

InChI |

InChI=1S/C14H27NO2.ClH/c1-14(2,3)17-13(16)7-5-4-6-12-8-10-15-11-9-12;/h12,15H,4-11H2,1-3H3;1H |

InChI Key |

YKCDDPZWMSDVPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC1CCNCC1.Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Tert-butyl 5-(piperidin-4-yl)pentanoate hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is being explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders. Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 5-(piperidin-4-yl)pentanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Tert-butyl 4-(piperidin-4-yl)butanoate hydrochloride: Similar structure with a shorter alkyl chain.

Tert-butyl 6-(piperidin-4-yl)hexanoate hydrochloride: Similar structure with a longer alkyl chain.

Uniqueness: Tert-butyl 5-(piperidin-4-yl)pentanoate hydrochloride stands out due to its optimal balance of hydrophobic and hydrophilic properties, which can influence its biological activity and solubility.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Tert-butyl 5-(piperidin-4-yl)pentanoate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

This compound is an ester derivative that incorporates a piperidine moiety, which is often associated with various pharmacological effects. The compound's structure can be represented as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial properties, potential as an anti-inflammatory agent, and interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-positive bacteria. For instance, one study demonstrated that derivatives of piperidine exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) . The mechanism of action appears to involve the depolarization of the bacterial cytoplasmic membrane, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Mechanism of Action |

|---|---|---|

| MRSA | 0.78 - 3.125 | Membrane depolarization |

| VREfm | 0.78 - 3.125 | Membrane depolarization |

| Staphylococcus epidermidis | Low concentrations | Membrane disruption |

Anti-inflammatory Potential

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties . Compounds with piperidine structures have been linked to modulation of inflammatory responses in various models . In vitro assays demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine production.

Case Studies and Research Findings

- Study on Lung Retention : A study evaluated lung-retentive prodrugs incorporating piperidine derivatives. The results indicated that these compounds exhibited enhanced stability and prolonged retention in lung tissues compared to standard formulations . This suggests potential applications in pulmonary delivery systems for treating respiratory infections.

- Histamine Receptor Interaction : Another research effort focused on the interaction of piperidine derivatives with histamine receptors. It was found that specific modifications could enhance binding affinity and selectivity towards H1 receptors, indicating potential applications in allergy treatment .

Preparation Methods

Core Piperidine Synthesis

The piperidine ring is typically constructed via reductive amination of piperidin-4-one precursors. For example:

- Substrate : N-Boc-piperidin-4-one (tert-butyl piperidin-4-ylcarbamate) reacts with amines or aldehydes under reducing conditions.

- Conditions : Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane at 20–25°C for 24 hours.

- Yield : 75–85% for secondary amine formation.

- Dissolve N-Boc-piperidin-4-one (1 equiv) and aniline (1 equiv) in 1,2-dichloroethane.

- Add NaBH(OAc)₃ (1.5 equiv) and acetic acid (1.5 equiv).

- Stir at room temperature for 24 hours, followed by NaOH quenching and ethyl acetate extraction.

Side Chain Introduction

The pentanoate side chain is introduced via alkylation or Michael addition:

- Alkylation : Tert-butyl diethylphosphonoacetate reacts with 5-bromopentanoic acid derivatives in DMF using NaH as a base.

- Conditions : 100°C for 16 hours, followed by K₂CO₃/paraformaldehyde treatment to form the methylene intermediate.

Key Reaction :

$$

\text{tert-Butyl diethylphosphonoacetate} + \text{(3-bromopropoxymethyl)benzene} \xrightarrow{\text{NaH, DMF}} \text{tert-Butyl 5-(benzyloxy)-2-methylenepentanoate}

$$

Coupling Reactions with Preformed Piperidine Moieties

Esterification of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid derivatives are esterified with tert-butanol under acidic conditions:

- Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) in dichloromethane.

- Yield : 85–90% for tert-butyl ester formation.

- Activate piperidine-4-carboxylic acid with HOBt (hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- React with tert-butanol in the presence of DIPEA (diisopropylethylamine).

Nucleophilic Substitution

The tert-butyl group is introduced via nucleophilic displacement:

- Substrate : 5-(piperidin-4-yl)pentanoic acid reacts with tert-butyl chloride in the presence of Cs₂CO₃.

- Solvent : Dimethylformamide (DMF) at 45–50°C for 8 hours.

- Use cesium carbonate (2.5 equiv) to enhance nucleophilicity.

- Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Hydrochloride Salt Formation

Deprotection and Acidification

The tert-butyl ester is deprotected using hydrochloric acid:

- Deprotection : Treat with 30% trifluoroacetic acid (TFA) in dichloromethane for 4 hours.

- Salt Formation : Neutralize with HCl (gaseous or in dioxane) to precipitate the hydrochloride salt.

- Dissolve tert-butyl 5-(piperidin-4-yl)pentanoate in 30% TFA/DCM (0.1 M).

- Stir for 4 hours, concentrate, and co-evaporate with DCM to remove residual TFA.

- Add HCl/dioxane (4.6 L per 55 kg substrate), stir for 1 hour, and filter the precipitate.

Yield : 90–95% after recrystallization from ethanol.

Alternative Pathways

Ring-Closing Metathesis (RCM)

For specialized applications, RCM constructs the piperidine ring from acyclic dienes:

- Catalyst : Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium).

- Conditions : 40°C in dichloromethane for 12 hours.

Example :

$$

\text{Diene precursor} \xrightarrow{\text{Grubbs II}} \text{tert-Butyl 5-(piperidin-4-yl)pent-2-enoate} \xrightarrow{\text{Hydrogenation}} \text{Saturated ester}

$$

Enzymatic Resolution

Chiral piperidines are obtained via lipase-mediated kinetic resolution:

- Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.

- Yield : >99% enantiomeric excess (ee) for (R)-isomers.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Purification : Silica gel chromatography remains standard, but pilot-scale processes use recrystallization from ethanol/water mixtures.

- Byproducts : Over-alkylation is mitigated by controlling stoichiometry (1:1 amine:alkylating agent).

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to assess the purity and stability of tert-butyl 5-(piperidin-4-yl)pentanoate hydrochloride in synthetic batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for quantifying impurities and verifying molecular identity. For stability studies, accelerated degradation experiments under varying pH, temperature, and humidity can identify degradation pathways. Batch-to-batch consistency should be monitored using peptide content analysis (if applicable) and salt/water content quantification to ensure reproducibility in sensitive assays .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data, handle the compound under fume hoods with PPE (gloves, lab coats, goggles). Store in anhydrous conditions at -20°C to prevent hydrolysis. Conduct a risk assessment using safety data sheets (SDS) and prioritize small-scale testing to evaluate acute exposure effects. Document all handling protocols in alignment with EC Regulation 2015/830 guidelines .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : Employ factorial design experiments to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediate stability and transition states. Validate predictions with small-scale trials and iterate using feedback loops between experimental and computational data .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in observed vs. predicted biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking simulations to analyze binding affinities with target receptors. Cross-validate results using in vitro assays (e.g., SPR or ITC) to measure kinetic parameters. If contradictions persist, apply cheminformatics tools to screen for off-target interactions or allosteric effects. Integrate multi-omics data to contextualize biological pathways influenced by the compound .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Answer : Implement rigorous quality control (QC) protocols, including NMR spectroscopy for structural confirmation and Karl Fischer titration for moisture analysis. For cell-based assays, pre-test batches using a reference standard and normalize concentrations based on peptide content. Use statistical tools (e.g., ANOVA) to identify variability sources and adjust synthesis protocols accordingly .

Q. How can process control and simulation improve scalability of this compound production?

- Methodological Answer : Apply membrane separation technologies or continuous-flow reactors to enhance reaction efficiency. Use process simulation software (e.g., Aspen Plus) to model mass/heat transfer dynamics and optimize reactor design. Monitor critical parameters (e.g., pressure, mixing rates) in real-time using embedded sensors to maintain product consistency during scale-up .

Data Management and Experimental Design

Q. What experimental frameworks are suitable for analyzing the ecological impact of this compound?

- Methodological Answer : Conduct tiered ecotoxicity studies: (1) Acute toxicity tests on model organisms (e.g., Daphnia magna), (2) Soil mobility assays using column chromatography, and (3) Long-term biodegradation studies under OECD 301 guidelines. Use computational tools to predict bioaccumulation potential (logP) and persistence (half-life) .

Q. How can researchers address contradictory results in receptor-binding studies involving this compound?

- Methodological Answer : Apply comparative analysis frameworks to isolate variables (e.g., buffer composition, assay temperature). Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics. If contradictions persist, revisit ontological assumptions (e.g., receptor conformation states) and redesign experiments to test alternative hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.